tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
CAS No.: 1186099-86-4
Cat. No.: VC17233346
Molecular Formula: C16H19FN2O2
Molecular Weight: 290.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1186099-86-4 |
|---|---|
| Molecular Formula | C16H19FN2O2 |
| Molecular Weight | 290.33 g/mol |
| IUPAC Name | tert-butyl 7-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
| Standard InChI | InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-7-6-13-12(9-19)11-5-4-10(17)8-14(11)18-13/h4-5,8,18H,6-7,9H2,1-3H3 |
| Standard InChI Key | XDELENHQTKQTEU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=C(C=C3)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound belongs to the pyrido[4,3-b]indole family, characterized by a fused bicyclic system combining pyridine and indole moieties. The fluorine atom at position 7 and the Boc group at position 2 confer distinct electronic and steric properties. Key structural data include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉FN₂O₂ |
| IUPAC Name | tert-butyl 7-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=C(C=C3)F |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The Boc group enhances solubility in organic solvents, while the fluorine atom modulates electron density, influencing ring reactivity .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multistep organic reactions, as outlined below:
Cyclization and Functionalization
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Indole Ring Formation: A Fischer indole synthesis or Buchwald-Hartwig amination constructs the pyridoindole core.
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Boc Protection: The secondary amine at position 2 is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base .
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Fluorination: Electrophilic fluorination at position 7 employs Selectfluor or xenon difluoride under anhydrous conditions .
Process Optimization
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Yield: Typical yields range from 45–60% after purification via column chromatography.
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Purity: HPLC analysis confirms >95% purity, critical for pharmaceutical intermediates .
Scale-Up Challenges
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Solvent Selection: THF and dichloromethane are preferred for Boc protection, but scalability requires switching to toluene to reduce costs .
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Fluorination Safety: Anhydrous conditions and temperature control (-10°C) mitigate side reactions during fluorination.
Chemical Reactivity and Derivatization
Functional Group Transformations
The Boc group and fluorine atom enable targeted modifications:
| Reaction Type | Conditions | Product |
|---|---|---|
| Boc Deprotection | HCl/dioxane or TFA/CH₂Cl₂ | Free amine intermediate |
| Nucleophilic Aromatic Substitution | K₂CO₃, DMF, 80°C | Replacement of fluorine with amines |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol | Biaryl derivatives |
Deprotection under acidic conditions yields reactive intermediates for further functionalization .
Stability Profile
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Thermal Stability: Decomposes above 200°C, with the Boc group cleaving first.
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Photostability: Stable under ambient light but degrades under UV radiation, necessitating amber glass storage.
Applications in Medicinal Chemistry
cGAS Inhibitor Development
Patent WO2019153002A1 discloses pyrido[4,3-b]indole derivatives as cyclic GMP-AMP synthase (cGAS) inhibitors for treating autoimmune disorders . Key findings include:
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IC₅₀: Derivatives show IC₅₀ values of 10–100 nM in cGAS enzymatic assays.
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Selectivity: >100-fold selectivity over related STING pathway proteins.
Structure-Activity Relationships (SAR)
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